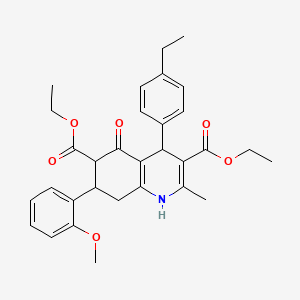![molecular formula C16H10N2O4 B11630915 2-[(3-Nitrophenyl)amino]naphthalene-1,4-dione](/img/structure/B11630915.png)
2-[(3-Nitrophenyl)amino]naphthalene-1,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(3-NITROPHENYL)AMINO]-1,4-DIHYDRONAPHTHALENE-1,4-DIONE: is an organic compound that belongs to the class of naphthoquinones. This compound is characterized by the presence of a naphthalene ring system with a nitrophenylamino substituent. Naphthoquinones are known for their diverse biological activities and are often used in medicinal chemistry for their potential therapeutic properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-NITROPHENYL)AMINO]-1,4-DIHYDRONAPHTHALENE-1,4-DIONE typically involves the following steps:
Nitration of Aniline: The starting material, aniline, is nitrated to form 3-nitroaniline. This is achieved by treating aniline with a mixture of concentrated sulfuric acid and nitric acid.
Amination of Naphthoquinone: The 3-nitroaniline is then reacted with 1,4-naphthoquinone in the presence of a suitable catalyst, such as palladium on carbon, under hydrogenation conditions. This results in the formation of the desired product, 2-[(3-NITROPHENYL)AMINO]-1,4-DIHYDRONAPHTHALENE-1,4-DIONE.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
2-[(3-NITROPHENYL)AMINO]-1,4-DIHYDRONAPHTHALENE-1,4-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of naphthoquinone derivatives.
Reduction: Formation of amino-naphthoquinone derivatives.
Substitution: Formation of halogenated naphthoquinone derivatives.
科学研究应用
2-[(3-NITROPHENYL)AMINO]-1,4-DIHYDRONAPHTHALENE-1,4-DIONE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer, antimicrobial, and anti-inflammatory properties.
Biological Studies: Used as a probe to study redox reactions and electron transfer processes in biological systems.
Industrial Applications: Employed in the synthesis of dyes, pigments, and other organic compounds.
作用机制
The mechanism of action of 2-[(3-NITROPHENYL)AMINO]-1,4-DIHYDRONAPHTHALENE-1,4-DIONE involves its interaction with cellular components. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making it a potential candidate for anticancer therapy. The nitrophenyl group can also interact with various enzymes and proteins, affecting their function and activity.
相似化合物的比较
Similar Compounds
- 2-[(4-NITROPHENYL)AMINO]-1,4-DIHYDRONAPHTHALENE-1,4-DIONE
- 2-[(2-NITROPHENYL)AMINO]-1,4-DIHYDRONAPHTHALENE-1,4-DIONE
- 2-[(3-AMINOPHENYL)AMINO]-1,4-DIHYDRONAPHTHALENE-1,4-DIONE
Uniqueness
2-[(3-NITROPHENYL)AMINO]-1,4-DIHYDRONAPHTHALENE-1,4-DIONE is unique due to the position of the nitro group on the phenyl ring, which influences its reactivity and biological activity. The 3-nitro position allows for specific interactions with biological targets, making it distinct from its isomers and analogs.
属性
分子式 |
C16H10N2O4 |
|---|---|
分子量 |
294.26 g/mol |
IUPAC 名称 |
2-(3-nitroanilino)naphthalene-1,4-dione |
InChI |
InChI=1S/C16H10N2O4/c19-15-9-14(16(20)13-7-2-1-6-12(13)15)17-10-4-3-5-11(8-10)18(21)22/h1-9,17H |
InChI 键 |
VIIZFHNFVPCNFM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)C=C(C2=O)NC3=CC(=CC=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4-{(Z)-[1-(1,3-benzodioxol-5-yl)-4-hydroxy-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene]methyl}phenoxy)acetic acid](/img/structure/B11630837.png)
![{(3Z)-3-[(2Z)-4-hydroxy-2-{[3-(trifluoromethyl)phenyl]imino}-1,3-thiazol-5(2H)-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetic acid](/img/structure/B11630838.png)
![2-methoxyethyl (2Z)-5-{4-[(furan-2-ylcarbonyl)oxy]phenyl}-7-methyl-3-oxo-2-(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11630839.png)
![(6Z)-5-imino-2-(2-methylpropyl)-6-(thiophen-2-ylmethylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11630844.png)
![2,2,6-trimethyl-2,3-dihydro-1H-benzo[f]isoindolium](/img/structure/B11630848.png)
![2-[3-[(2,4,6-Trioxo-1,3-diazinan-5-ylidene)methyl]indol-1-yl]acetamide](/img/structure/B11630861.png)
![N-[(Z)-1-({[2-(4-methoxyphenyl)ethyl]amino}carbonyl)-2-pyridin-3-ylvinyl]benzamide](/img/structure/B11630862.png)

![Ethyl 6-chloro-8-methyl-4-[(4-methylphenyl)amino]quinoline-3-carboxylate](/img/structure/B11630868.png)
![methyl (4Z)-1-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-fluorobenzylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11630872.png)
![N-[1-(1H-indol-3-yl)propan-2-yl]-2-[4-(2-methylpropyl)phenyl]propanamide](/img/structure/B11630876.png)
![methyl 2-[(3E)-3-[(4-chlorophenyl)(hydroxy)methylidene]-2-(3,4-dimethoxyphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11630893.png)
![ethyl 2-[2-[4-(allyloxy)phenyl]-4-hydroxy-3-(3-methyl-4-propoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11630897.png)
![(2E)-5-(3-chlorobenzyl)-2-[(2E)-(2-methoxybenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B11630902.png)
